1,3-Dibromo-dibenzofuran-2-ylamine
Description
1,3-Dibromo-dibenzofuran-2-ylamine is a halogenated dibenzofuran derivative featuring a fused bicyclic aromatic system with bromine substituents at the 1- and 3-positions and an amine group at the 2-position. The dibenzofuran core consists of two benzene rings fused via an oxygen atom, creating a planar, electron-rich structure. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and functional group diversity, though synthetic routes and applications remain understudied in publicly available literature .
Properties
Molecular Formula |
C12H7Br2NO |
|---|---|
Molecular Weight |
341.00 g/mol |
IUPAC Name |
1,3-dibromodibenzofuran-2-amine |
InChI |
InChI=1S/C12H7Br2NO/c13-7-5-9-10(11(14)12(7)15)6-3-1-2-4-8(6)16-9/h1-5H,15H2 |
InChI Key |
KLZDXKDRIGDQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-dibenzofuran-2-ylamine typically involves the bromination of dibenzofuran followed by the introduction of an amine group. One common method is the bromination of dibenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-dibenzofuran-2-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding dibenzofuran derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and thiols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include hydroxylated, alkoxylated, or thiolated dibenzofuran derivatives.
Oxidation Reactions: Products include dibenzofuran derivatives with higher oxidation states.
Reduction Reactions: Products include debrominated dibenzofuran derivatives.
Scientific Research Applications
1,3-Dibromo-dibenzofuran-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1,3-dibromo-dibenzofuran-2-ylamine involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group in its structure allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A comparative analysis of 1,3-dibromo-dibenzofuran-2-ylamine with key analogues is outlined below:
Physicochemical Properties
- Electron Density and Reactivity : The bromine atoms in this compound withdraw electron density, activating the aromatic ring for electrophilic substitution at positions ortho/para to Br. In contrast, the saturated dihydrobenzofuran analogue (5-bromo-2,3-dihydro-benzofuran-3-ylamine) exhibits reduced aromaticity, favoring nucleophilic reactions at the amine .
- Solubility : The amine group in this compound may form salts (e.g., HCl), enhancing aqueous solubility, akin to the dihydrobenzofuran derivative . Tofenamic acid’s carboxylic acid group confers higher acidity (pKa ~3.5) compared to the basic amine (pKa ~9–10) in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
